5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide
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Overview
Description
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine, iodine, and cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the amine with a suitable carboxylic acid derivative.
Cyanomethylation: Introduction of the cyanomethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the cyanomethyl group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-oxo-3-iodobenzamide.
Reduction: Formation of 5-chloro-N-[4-(aminomethyl)phenyl]-2-hydroxy-3-iodobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyanomethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-bromobenzamide
Uniqueness
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
Properties
Molecular Formula |
C15H10ClIN2O2 |
---|---|
Molecular Weight |
412.61 g/mol |
IUPAC Name |
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide |
InChI |
InChI=1S/C15H10ClIN2O2/c16-10-7-12(14(20)13(17)8-10)15(21)19-11-3-1-9(2-4-11)5-6-18/h1-4,7-8,20H,5H2,(H,19,21) |
InChI Key |
QBQPEWXZDKCWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=C(C(=CC(=C2)Cl)I)O |
Origin of Product |
United States |
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